2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine is an organic compound that features a benzyl group substituted with a chlorine atom, a pyrimidinyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine typically involves the reaction of 4-chlorobenzyl chloride with 4-methyl-2-pyrimidinethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfoxide, 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone.
Reduction: 4-Methyl-2-pyrimidinyl sulfide, this compound derivatives.
Substitution: Various substituted benzyl pyrimidinyl sulfides depending on the nucleophile used.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in studies involving nucleophilic substitution reactions and sulfur chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfide linkage and the presence of the pyrimidinyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfoxide
- 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone
- 4-Chlorobenzyl 6-chloro-2-phenyl-4-pyrimidinyl sulfide
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-2-4-11(13)5-3-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHQDCYFAKLDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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